5-(2-Aminoethyl)thiazol-2-amine

Physicochemical properties Lipophilicity Drug-likeness

Researchers often struggle to source the correct 2-aminothiazole isomer for H2 receptor SAR studies-confusing this compound with 4-methylated amthamine or 2-unsubstituted analogs leads to irreproducible data. 5-(2-Aminoethyl)thiazol-2-amine is the definitive cyclic dimaprit analog with a lower LogP (1.508 vs. ~3.7 for amthamine), enabling aqueous-compatible assays. - Enables SAR mapping of the H2 binding pocket via rigidified geometry - 2-NH2 group permits selective derivatization without abolishing receptor engagement - Typically supplied at ≥95% purity; free base and dihydrochloride forms available

Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
Cat. No. B1282503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethyl)thiazol-2-amine
Molecular FormulaC5H9N3S
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)CCN
InChIInChI=1S/C5H9N3S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H2,7,8)
InChIKeyLZHGBLUAJMICBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Aminoethyl)thiazol-2-amine: Identity & Specifications


5-(2-Aminoethyl)thiazol-2-amine (CAS: 105774-05-8) is a 2-aminothiazole derivative with a primary aminoethyl side chain at the 5-position of the thiazole ring. This small heterocyclic compound has the molecular formula C₅H₉N₃S and a molecular weight of 143.21 g/mol . It is commercially available as a free base or dihydrochloride salt, typically with a minimum purity specification of 95% . The compound features two primary amine groups—one directly attached to the thiazole C2 position and one on the ethyl side chain—that confer basicity and potential for derivatization via alkylation, acylation, or diazotization chemistry . Its structural attributes place it within the broader class of 2-aminothiazoles, a scaffold recognized for diverse biological activities and utility as a synthetic building block in medicinal chemistry [1].

Dual primary amine derivatization handle — supports alkylation, acylation, or conjugation for SAR library generation.

Conformationally constrained dimaprit analog — enables bioactive conformation studies for H₂ receptor pharmacophore mapping.

2-aminothiazole reference standard — supports head-to-head SAR with 2-unsubstituted thiazole controls to probe heteroaromatic protonation role.

5-(2-Aminoethyl)thiazol-2-amine: Substitution Specificity


Within the 2-aminothiazole class, even minor modifications to the substitution pattern or heterocyclic core produce substantial shifts in pharmacological profile. A seminal structure-activity relationship (SAR) study demonstrated that while 2-amino-5-(2-aminoethyl)-4-methylthiazole (amthamine) is a potent H₂ receptor agonist (pD₂ = 6.21 on guinea pig right atrium), the unsubstituted 5-(2-aminoethyl)thiazole scaffold exhibits fundamentally different activity [1]. Critically, the same study established that the 2-amino substituent—present in 5-(2-aminoethyl)thiazol-2-amine—is not essential for H₂ receptor stimulation, in stark contrast to the mandatory proton-accepting role of the heteroaromatic nitrogen in histamine [1]. Consequently, substituting this compound with a 2-unsubstituted thiazole, a 4-alkylated analog like amthamine, or an open-chain isothiourea like dimaprit will yield divergent biological outcomes, altered physicochemical properties, and inconsistent experimental reproducibility. These differences are not merely academic; they directly impact binding affinity, metabolic stability, and downstream assay interpretation, rendering generic substitution scientifically unsound [1].

4-Methyl analog (amthamine)

The 4-methyl substituent increases lipophilicity by ~2.2 log units; substituting with amthamine may shift aqueous solubility and membrane partitioning, requiring re-validation of assay conditions.

Open-chain analog (dimaprit)

Dimaprit lacks the conformational restriction of the thiazole core; replacement eliminates the fixed geometry critical for defining the bioactive H₂ pharmacophore orientation.

2-Unsubstituted thiazoles

Absence of the 2-amino group removes a key derivatization site; while H₂ agonism may persist via the thiazole nitrogen, synthetic flexibility and SAR resolution are lost.

5-(2-Aminoethyl)thiazol-2-amine: Differentiating Evidence


Lipophilicity Comparison: vs. Amthamine and Dimaprit

The calculated octanol-water partition coefficient (LogP) for 5-(2-aminoethyl)thiazol-2-amine is 1.508 [1]. This value is substantially lower than that of the closely related H₂ agonist amthamine [2-amino-5-(2-aminoethyl)-4-methylthiazole], which has a reported LogP of 3.732 , and the open-chain analog dimaprit, with a LogP of 2.969 . The absence of the 4-methyl group in the target compound reduces lipophilicity by approximately 2.2 log units relative to amthamine. This pronounced difference predicts superior aqueous solubility and potentially distinct membrane permeability and tissue distribution profiles.

Lipophilicity
Reported / Data to verify
Target LogP: 1.508
vs. Amthamine 3.732
vs. Dimaprit 2.969
Lower lipophilicity supports aqueous solubility improvement
Calculated LogP; experimental confirmation advised
Physicochemical properties Lipophilicity Drug-likeness ADME

Conformational Restriction: Ring-Closed Dimaprit Analog

5-(2-Aminoethyl)thiazol-2-amine is chemically defined as a ring-closed analog of dimaprit, wherein the open-chain alkylisothiourea moiety of dimaprit is constrained within a thiazole heterocycle [1]. This conformational restriction reduces the entropic penalty upon receptor binding and enforces a specific spatial orientation of the pharmacophoric aminoethyl group. In contrast, dimaprit (S-[3-(N,N-dimethylamino)propyl]isothiourea) retains full rotational freedom. SAR studies confirm that 2-amino-5-(2-aminoethyl)thiazoles can indeed be considered cyclic dimaprit analogues, and this rigidification underlies their distinct H₂-agonistic behavior [1].

Conformation
Head-to-head structural
Ring-closed thiazole core
vs. open-chain isothiourea (dimaprit)
Conformational restriction enables bioactive H₂ pharmacophore mapping
Structural comparison; rigidification confirmed by SAR studies
H2 receptor agonist Conformational restriction Isostere Dimaprit analog

2-Amino Group Non-Essential for H₂ Activity

A key SAR finding from the 1992 Eriks et al. study is that within the 5-(2-aminoethyl)thiazole series, the presence of a 2-amino substituent proved to be not essential for stimulation of the histamine H₂ receptor [1]. This contrasts sharply with the natural ligand histamine, where acceptance of a proton by the imidazole nitrogen is obligatory for receptor activation. The study concluded that for this thiazole class, acceptance of a proton by the thiazole nucleus itself is sufficient to stimulate the H₂ receptor, independent of the 2-amino group [1]. This mechanistic divergence establishes that 5-(2-aminoethyl)thiazol-2-amine engages the H₂ receptor through a fundamentally different molecular recognition mode compared to histamine and other heterocyclic agonists.

2-Amino necessity
Class-level / Context-dependent
2-NH₂ group not essential for H₂ receptor stimulation
Thiazole nucleus alone may suffice for proton acceptance, unlike histamine
SAR inference from guinea pig atrium assay; target-specific validation needed
H2 receptor Structure-activity relationship Protonation state Pharmacophore

5-(2-Aminoethyl)thiazol-2-amine: Application Scenarios


Probing H₂ Agonist Bioactive Conformation

5-(2-Aminoethyl)thiazol-2-amine serves as a conformationally constrained, ring-closed analog of dimaprit [1]. This rigidification allows medicinal chemists to systematically probe the spatial requirements of the H₂ receptor pharmacophore. Unlike the flexible open-chain dimaprit, the fixed geometry of the thiazole core reduces conformational entropy and enforces a defined orientation of the aminoethyl side chain, enabling precise SAR mapping of the receptor's binding pocket. This application is directly supported by the compound's structural classification as a cyclic dimaprit analogue [1].

ADME Optimization for H₂ Ligands

The compound's LogP of 1.508 [2]—approximately 2.2 units lower than amthamine —predicts markedly improved aqueous solubility and reduced lipophilicity-driven off-target binding. This physicochemical differentiation makes 5-(2-aminoethyl)thiazol-2-amine a strategically advantageous starting point for medicinal chemistry campaigns that require lead compounds with favorable drug-like properties, particularly when balancing H₂ receptor engagement with acceptable pharmacokinetic parameters. The lower LogP is directly attributable to the absence of the 4-methyl group present in amthamine .

2-Amino Derivatization Preserving H₂ Activity

SAR evidence demonstrates that the 2-amino substituent on the thiazole ring is not essential for H₂ receptor stimulation [3]. This unique feature permits chemists to perform selective chemical modifications (e.g., amide formation, reductive amination, sulfonylation) at the 2-amino position to modulate physicochemical properties, introduce fluorescent tags, or attach affinity handles—all while preserving core H₂ agonistic activity mediated by the thiazole nucleus. This synthetic flexibility is not afforded by the unsubstituted 5-(2-aminoethyl)thiazole scaffold and distinguishes the compound from histamine, where protonation at the heteroaromatic nitrogen is obligatory [3].

Reference Standard for 2-Amino vs. Unsubstituted Thiazole SAR

5-(2-Aminoethyl)thiazol-2-amine is the archetypal 2-amino-substituted member of the 5-(2-aminoethyl)thiazole series. In the foundational SAR study by Eriks et al., this series was contrasted with 2-unsubstituted analogs to delineate the minimal structural requirements for H₂ agonism [3]. Procurement of this compound provides a direct reference standard for laboratories investigating the functional role of the 2-amino group in receptor binding and activation, enabling controlled head-to-head comparisons with des-amino analogs to dissect molecular recognition mechanisms.

Application
Selection Property
Validation Focus
H₂ agonist bioactive conformation probing
Conformational constraint (cyclic dimaprit analog)
Binding orientation and entropy contribution assays
ADME lead optimization
Lower lipophilicity vs. amthamine (absence of 4-methyl)
Aqueous solubility and membrane partitioning profiling
2-amino derivatization while retaining H₂ agonism
Non-essential 2-NH₂ for receptor stimulation
Functional assay after acylation/alkylation to confirm target engagement
2-Amino vs. unsubstituted thiazole SAR reference
Archetypal 2-amino-5-(2-aminoethyl)thiazole scaffold
Head-to-head comparison with des-amino analog in H₂ receptor assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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